molecular formula C11H13BrN4 B12983750 6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine CAS No. 1251018-39-9

6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12983750
CAS No.: 1251018-39-9
M. Wt: 281.15 g/mol
InChI Key: VIHBPIWNAODBPM-UHFFFAOYSA-N
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Description

6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffoldThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine substitution reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine-Containing Compounds: Molecules featuring the piperazine ring with various functional groups.

Uniqueness

6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the bromine atom, piperazine ring, and imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1251018-39-9

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-3-piperazin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN4/c12-8-1-2-11-15-6-10(16(11)7-8)9-5-13-3-4-14-9/h1-2,6-7,9,13-14H,3-5H2

InChI Key

VIHBPIWNAODBPM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CN=C3N2C=C(C=C3)Br

Origin of Product

United States

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